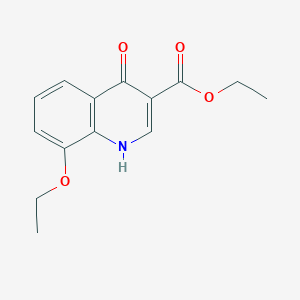

8-Ethoxy-4-hydroxy-quinoline-3-carboxylic acid ethyl ester

Description

Properties

IUPAC Name |

ethyl 8-ethoxy-4-oxo-1H-quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO4/c1-3-18-11-7-5-6-9-12(11)15-8-10(13(9)16)14(17)19-4-2/h5-8H,3-4H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWGHZFJRCAQPRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1NC=C(C2=O)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Ethoxy-4-hydroxy-quinoline-3-carboxylic acid ethyl ester typically involves the reaction of anthranilic acid derivatives with ethyl acetoacetate under acidic conditions. The reaction proceeds through a series of steps including cyclization and esterification to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

8-Ethoxy-4-hydroxy-quinoline-3-carboxylic acid ethyl ester undergoes various types of chemical reactions including:

Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can convert the quinoline ring into dihydroquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

Chemistry

In the field of chemistry, 8-ethoxy-4-hydroxy-quinoline-3-carboxylic acid ethyl ester serves as a crucial building block for synthesizing more complex organic molecules. Its derivatives are often utilized in the development of novel compounds with tailored properties.

Biology

The compound has been investigated for its antimicrobial and antifungal properties. Studies have demonstrated its effectiveness against various pathogenic strains, including E. coli, S. aureus, and K. pneumoniae. For instance, derivatives of this compound showed significant antibacterial activity, with minimal inhibitory concentrations (MICs) comparable or superior to standard antibiotics .

Table 1: Antibacterial Activity of Derivatives

| Compound Derivative | Pathogen | MIC (mg/mL) |

|---|---|---|

| R = NO2 | E. cloacae | 1 × 10^-6 |

| R = H | S. aureus | 1 × 10^-4 |

| R = Cl | K. pneumoniae | 1 × 10^-5 |

Medicine

In medical research, the compound is explored for potential anticancer and antiviral activities. Various studies have evaluated its efficacy against multiple cancer cell lines, including lung carcinoma (A-549) and cervical carcinoma (HeLa). One notable study reported that a derivative exhibited an IC50 value of 5.6 mM against A-549 cells, indicating promising anticancer potential without significant toxicity to normal cells .

Table 2: Anticancer Activity Against Cell Lines

| Cell Line | IC50 (mM) | Reference Drug IC50 (mM) |

|---|---|---|

| Human lung carcinoma (A-549) | 5.6 | Doxorubicin: 1.83 |

| Human cervical carcinoma (HeLa) | Not specified | Doxorubicin: Not specified |

Industrial Applications

Beyond its research applications, this compound is utilized in industry as a precursor for dyes and pigments and in the development of metal chelating agents. Its ability to chelate metal ions through its hydroxyl and carboxylic acid groups allows it to disrupt metal-dependent biological processes, making it valuable in various formulations.

Case Studies

Several case studies highlight the effectiveness of this compound:

- Antimicrobial Efficacy : A study demonstrated that derivatives exhibited remarkable antibacterial activity against both Gram-positive and Gram-negative bacteria, outperforming standard antibiotics like penicillin G .

- Anticancer Activity : Research indicated that certain derivatives could selectively target cancer cells while sparing normal cells, showcasing their potential for therapeutic applications in oncology .

- Metal Chelation : Investigations into the chelation properties revealed that the compound could effectively bind to metal ions such as iron and copper, which are critical in various biological processes.

Mechanism of Action

The mechanism of action of 8-Ethoxy-4-hydroxy-quinoline-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The quinoline-3-carboxylic acid ethyl ester scaffold is highly tunable. Key analogs and their properties are summarized below:

Key Observations :

- Electron-withdrawing groups (e.g., Cl, F) at position 8 increase reactivity toward hydrolysis, as seen in the synthesis of 7-Chloro derivatives via acid-catalyzed ester hydrolysis .

- Ethoxy vs.

- Steric effects : Bulky substituents (e.g., 6-ethyl in ) reduce solubility but may enhance target binding specificity.

Research Findings and Challenges

- Solubility-Bioavailability Trade-off : Ethyl esters improve solubility but require hydrolysis for activation, as seen in the 8-fluoro analog’s conversion to its acid form .

- Substituent Position Matters : Activity is highly position-dependent. For instance, 8-methoxy and 8-ethoxy groups enhance antibacterial activity, while 6-ethyl groups shift efficacy toward anti-inflammatory targets .

Biological Activity

8-Ethoxy-4-hydroxy-quinoline-3-carboxylic acid ethyl ester (EHQ) is a derivative of 8-hydroxyquinoline, a compound known for its diverse biological activities. This article explores the biological activity of EHQ, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

EHQ possesses an ethoxy group and a hydroxy group on the quinoline ring, enhancing its chelating ability and biological activity. The structural formula can be represented as follows:

The biological activity of EHQ is primarily attributed to its ability to chelate metal ions due to the presence of hydroxyl and carboxylic acid groups. This chelation disrupts metal-dependent biological processes, leading to various antimicrobial and anticancer effects. EHQ interacts with specific enzymes and receptors, modulating their activity and affecting cellular pathways.

Antimicrobial Activity

EHQ exhibits significant antimicrobial properties against various pathogenic bacteria. A study reported that EHQ showed inhibition zones of 22 mm against Pseudomonas aeruginosa and 25 mm against Klebsiella pneumoniae, comparable to standard drugs .

| Microorganism | Inhibition Zone (mm) | Standard Drug (mm) |

|---|---|---|

| Pseudomonas aeruginosa | 22 | 24 |

| Klebsiella pneumoniae | 25 | 27 |

Antiviral Activity

Recent research indicates that EHQ has potential antiviral properties. It has been shown to inhibit the growth of viruses such as H5N1 with low cytotoxicity, suggesting its viability as an antiviral agent .

Anticancer Activity

EHQ has been investigated for its anticancer effects. In vitro studies revealed that it exhibits moderate cytotoxicity against various cancer cell lines without significant toxicity to normal cells. For instance, derivatives based on EHQ demonstrated effective inhibition against HeLa cells at concentrations ranging from 0–200 µM .

Case Studies and Research Findings

- Synthesis and Evaluation : A study synthesized novel derivatives of EHQ and evaluated their antimicrobial activities against multiple strains. The results indicated that modifications on the quinoline structure significantly enhanced biological activity .

- Anticancer Screening : In a comparative study, EHQ derivatives were tested for cytotoxicity against cancerous and non-cancerous cell lines. The findings suggested that certain modifications could lead to increased selectivity towards cancer cells while minimizing effects on healthy tissues .

- Metal Chelation Studies : Research highlighted the chelation properties of EHQ, demonstrating its ability to form stable complexes with metal ions, which is crucial for its antimicrobial action .

Q & A

Basic Synthesis Methodology

Q: What are the standard synthetic protocols for preparing 8-Ethoxy-4-hydroxy-quinoline-3-carboxylic acid ethyl ester? A: The compound is typically synthesized via cyclization of substituted aniline derivatives. For example, a quinoline-3-carboxylate intermediate can be formed by reacting ethyl 2-dimethylaminomethylene-3-oxoalkanoates with substituted isothioureas under reflux conditions. Hydrolysis of the ester group under basic conditions (e.g., 10% NaOH in methanol) yields the carboxylic acid derivative, which is then ethoxylated at the 8-position . Reaction optimization often involves controlling temperature (e.g., 90°C for cyclization) and solvent selection (e.g., diphenyl ether for improved yields) .

Analytical Techniques for Assessing Purity

Q: How can researchers ensure the purity of synthesized 8-Ethoxy-4-hydroxy-quinoline-3-carboxylate derivatives? A: High-performance liquid chromatography (HPLC) is critical for detecting impurities such as 4-hydroxy-1,2-dihydroquinolin-2-ones, which arise from side reactions during esterification. For lab-scale synthesis, tolerating 2.4–5.6% impurities is acceptable, but industrial-scale processes require rigorous solvent drying (e.g., anhydrous K₂CO₃) to minimize hydrolysis byproducts . Mass spectrometry and NMR (¹H/¹³C) further validate structural integrity, particularly for ethoxy and ester functional groups .

Biological Activity Assessment

Q: What methodologies are used to evaluate the biochemical activity of this compound? A: Pharmacological studies often employ enzyme inhibition assays (e.g., cAMP-dependent protein kinase PKA) and cell-based models. For example, vascular smooth muscle contraction assays in rodent tissues can quantify dose-dependent effects of the compound on calcium signaling pathways . Dose-response curves (e.g., EC₅₀ values) and selectivity indices against related enzymes (e.g., histidine decarboxylase) are calculated to establish specificity .

Advanced Derivative Synthesis (Click Chemistry)

Q: How can researchers design novel derivatives of this compound for targeted applications? A: Click chemistry, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), enables modular functionalization. For example, N-propargylation of the quinoline core allows coupling with azide-bearing moieties (e.g., triazoles) to enhance antibacterial activity. Post-functionalization with secondary amines further diversifies the library for structure-activity relationship (SAR) studies . Reaction conditions (e.g., Sharpless protocol) must balance regioselectivity and yield .

Addressing Contradictions in Pharmacological Data

Q: How should researchers resolve discrepancies in reported biological activities of quinoline derivatives? A: Contradictions often arise from structural variations (e.g., trifluoromethyl vs. ethoxy substituents) or assay conditions. For instance, 8-ethoxy derivatives may show reduced PKA inhibition compared to bromo-substituted analogs due to steric effects . Meta-analyses of IC₅₀ values across studies, paired with molecular docking simulations, can clarify substituent contributions to activity .

Optimizing Reaction Yields for Scale-Up

Q: What strategies improve yields in large-scale synthesis of this compound? A: Industrial-scale synthesis requires minimizing side reactions (e.g., hydrolysis). Using triethyl methanetricarboxylate as a cyclization agent reduces water content, suppressing 4-hydroxy-1,2-dihydroquinolin-2-one formation . Solvent-free conditions or green chemistry principles (e.g., microwave-assisted synthesis) enhance efficiency and reduce purification steps .

Role of Substituents on Biological Activity

Q: How do substituents at the 4- and 8-positions influence the compound’s activity? A: The 4-hydroxy group is essential for hydrogen bonding with enzyme active sites (e.g., PKA), while the 8-ethoxy substituent modulates lipophilicity and membrane permeability. Trifluoromethyl groups at position 7 or 8 enhance metabolic stability but may reduce solubility . Comparative studies using ethyl ester vs. carboxylic acid derivatives reveal ester hydrolysis in vivo affects bioavailability .

Stability Under Hydrolytic Conditions

Q: How stable is the ethyl ester group under physiological or acidic conditions? A: The ester is susceptible to hydrolysis in aqueous environments, particularly at pH > 8. Accelerated stability testing (e.g., 40°C/75% RH) with HPLC monitoring quantifies degradation rates. Buffering reaction media to pH 6–7 or using prodrug strategies (e.g., tert-butyl esters) enhances stability .

Enzymatic Interactions and Selectivity

Q: What experimental designs assess selectivity for kinase inhibition? A: Kinase profiling panels (e.g., 100+ kinases) compare inhibition at 1 µM. For PKA-specific studies, ATP-competitive assays using [γ-³²P]ATP quantify IC₅₀ values. Co-crystallization with PKA’s catalytic subunit provides structural insights into binding modes, guiding selective analog design .

Advanced Spectroscopic Characterization

Q: What spectroscopic methods resolve structural ambiguities in novel derivatives? A: X-ray crystallography confirms substituent orientation (e.g., ethoxy vs. methoxy groups) . Dynamic NMR (e.g., NOESY) identifies rotational barriers in triazole-linked derivatives, while FT-IR validates ester carbonyl vibrations (1700–1750 cm⁻¹) . High-resolution mass spectrometry (HRMS) with ESI+ ionization ensures molecular formula accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.